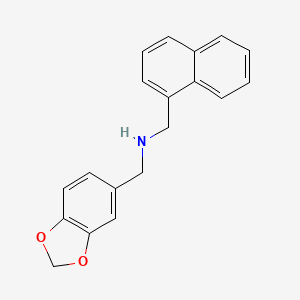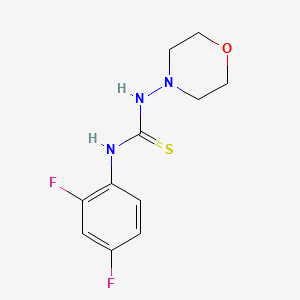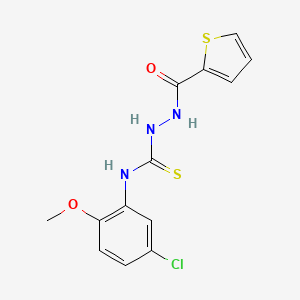![molecular formula C9H9ClN2OS B5821419 N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide, also known as CATA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. CATA is a thioamide derivative of 3-chloroaniline and acetic acid, which is synthesized through a specific method.
Mechanism of Action
The mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide is not fully understood. However, it has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and immune responses. N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been shown to possess various biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and cell proliferation. N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has also been found to induce apoptosis in cancer cells. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide is also stable under normal laboratory conditions. However, N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for research on N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide. One potential area of research is the development of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide and its potential targets. Additionally, further studies are needed to evaluate the efficacy of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide in animal models of various diseases, including cancer and diabetes.
Synthesis Methods
The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide involves the reaction of 3-chloroaniline with carbon disulfide in the presence of sodium hydroxide to form 3-chloroaniline-2-thiolate. This intermediate is then reacted with acetic anhydride to form N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide. The synthesis method of N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has potential applications in various research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-6(13)11-9(14)12-8-4-2-3-7(10)5-8/h2-5H,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKLUNPOTWVHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)


![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)



